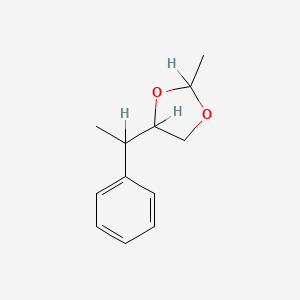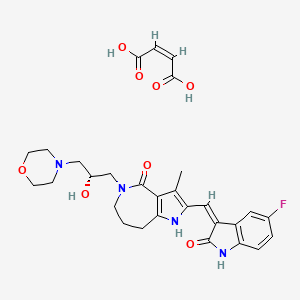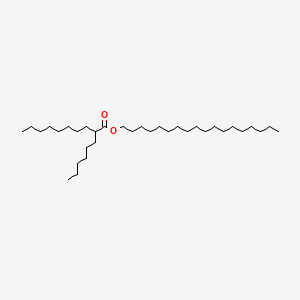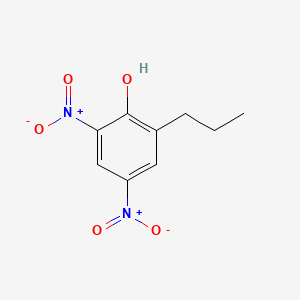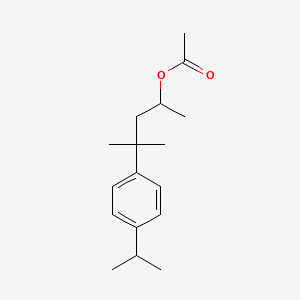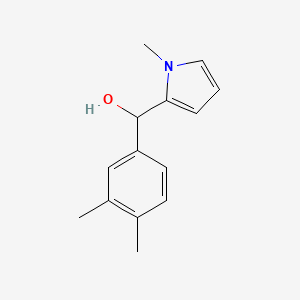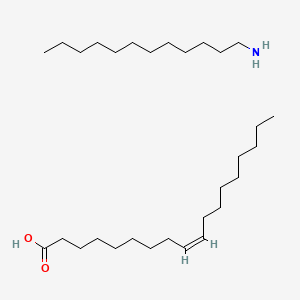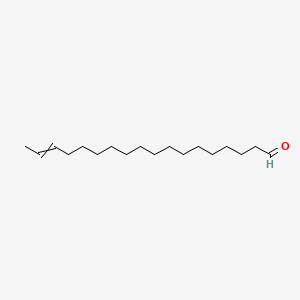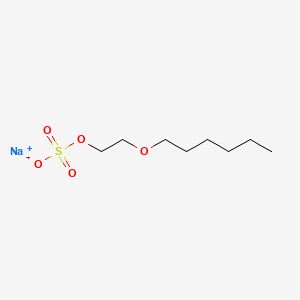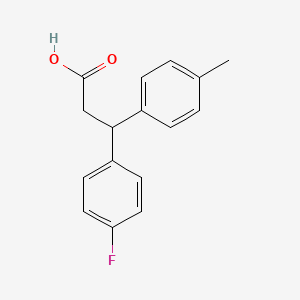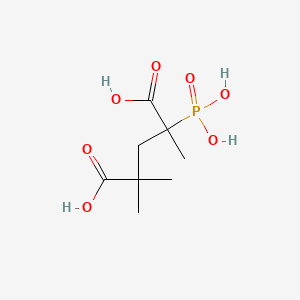
2,2,4-Trimethyl-4-phosphonoglutaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-4-phosphonoglutaric acid is an organophosphorus compound with the molecular formula C8H15O7P. It is known for its unique structure, which includes a phosphono group attached to a glutaric acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-4-phosphonoglutaric acid typically involves the reaction of 2,2,4-trimethylglutaric acid with a phosphonating agent. One common method is the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol . This method is favored due to its high yield, mild conditions, and chemoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of microwave-assisted synthesis has been explored to accelerate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethyl-4-phosphonoglutaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phosphono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which have applications in different fields .
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-4-phosphonoglutaric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, adhesives, and other materials .
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-4-phosphonoglutaric acid involves its interaction with molecular targets such as enzymes. The phosphono group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethylglutaric acid: Lacks the phosphono group, making it less versatile in certain applications.
Phosphonoacetic acid: Contains a phosphono group but has a different backbone structure.
Phosphonopropionic acid: Similar in having a phosphono group but differs in the carbon chain length
Uniqueness
2,2,4-Trimethyl-4-phosphonoglutaric acid is unique due to its specific combination of a glutaric acid backbone with a phosphono group. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propiedades
Número CAS |
67718-84-7 |
|---|---|
Fórmula molecular |
C8H15O7P |
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-4-phosphonopentanedioic acid |
InChI |
InChI=1S/C8H15O7P/c1-7(2,5(9)10)4-8(3,6(11)12)16(13,14)15/h4H2,1-3H3,(H,9,10)(H,11,12)(H2,13,14,15) |
Clave InChI |
KEJHHNKGPJZSNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(C)(C(=O)O)P(=O)(O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


